Cas no 2010493-67-9 (1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol)

1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol
- 2010493-67-9
- EN300-1750292
-
- インチ: 1S/C7H12N2OS/c1-5-9-3-6(11-5)7(2,10)4-8/h3,10H,4,8H2,1-2H3
- InChIKey: LPPGQAYXFVWCNK-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1C(C)(CN)O
計算された属性
- せいみつぶんしりょう: 172.06703418g/mol
- どういたいしつりょう: 172.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 87.4Ų
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750292-0.25g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1750292-2.5g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1750292-5g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1750292-10.0g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1750292-0.5g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1750292-0.1g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1750292-1.0g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1750292-5.0g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1750292-0.05g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1750292-10g |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol |
2010493-67-9 | 10g |
$5528.0 | 2023-09-20 |
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-olに関する追加情報
Introduction to 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol (CAS No. 2010493-67-9)
1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological properties. With the CAS number 2010493-67-9, this compound has been extensively studied for its applications in drug discovery and development.
The molecular structure of 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol consists of a thiazole ring substituted with an amino group at the 2-position and a propyl chain at the 3-position, further modified by a methyl group on the thiazole ring. This particular arrangement of functional groups makes it a versatile scaffold for designing novel therapeutic agents. The presence of both basic and acidic functional groups enhances its solubility in various solvents, making it suitable for formulation in different pharmaceutical applications.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The thiazole core is known to exhibit antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. Specifically, 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol has been investigated for its potential role in modulating immune responses and inhibiting the growth of pathogenic microorganisms.
One of the most compelling aspects of 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol is its ability to interact with biological targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to potent binding affinities. This property has made it a valuable candidate for developing small-molecule inhibitors. For instance, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways relevant to cancer progression.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol with target proteins using molecular docking simulations. These simulations have revealed that the compound can bind to specific pockets on enzymes such as kinases and phosphodiesterases, thereby modulating their activity. This insight has guided the design of more potent analogs with improved pharmacokinetic profiles.
The synthesis of 1-amino-2-(2-methyl-1,3-thiazol-5-yl)propan-2-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in green chemistry have also led to the development of more sustainable synthetic methods that minimize waste and hazardous byproducts.
In clinical settings, 1-amino-2-(2-methyl-1,3-thiazol-5-y l)propan - 2 - ol has been tested in preclinical models for its potential therapeutic effects. Preliminary results suggest that it may have anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Additionally, its ability to cross cell membranes makes it an attractive candidate for drug delivery systems designed to target specific tissues or organs.
The pharmaceutical industry has taken note of these promising findings and is actively exploring ways to incorporate 1-amino - 2 - ( 2 - methyl - 1 , 3 - thiaz ol - 5 - y l ) prop an - 2 - ol into novel drug candidates. Collaborative efforts between academic researchers and industry scientists are underway to translate laboratory discoveries into clinical applications. This interdisciplinary approach is crucial for accelerating the development of new therapies that address unmet medical needs.
Looking ahead, future research on 1-amino - 2 - ( 2 - methyl - 1 , 3 - thiaz ol - 5 - y l ) prop an - 2 - ol will likely focus on understanding its mechanism of action at a molecular level and optimizing its pharmacological properties. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will be employed to elucidate its structure-function relationships. Furthermore, preclinical trials will be conducted to assess its safety profile and efficacy in human subjects.
The broader significance of studying compounds like 1-amino - 2 - ( 2 - methyl - 1 , 3 - thiaz ol - 5 - y l ) pro pan - o l lies in their potential to inspire new generations of drugs with improved efficacy and reduced side effects. By leveraging cutting-edge technologies and innovative research methodologies, scientists are paving the way for breakthroughs that could revolutionize modern medicine.
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